2-[3-(Methylamino)oxetan-3-YL]ethanol

Catalog No.
S14460900
CAS No.
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(Methylamino)oxetan-3-YL]ethanol

Product Name

2-[3-(Methylamino)oxetan-3-YL]ethanol

IUPAC Name

2-[3-(methylamino)oxetan-3-yl]ethanol

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-7-6(2-3-8)4-9-5-6/h7-8H,2-5H2,1H3

InChI Key

RHXQISHHMZIAOL-UHFFFAOYSA-N

Canonical SMILES

CNC1(COC1)CCO

2-[3-(Methylamino)oxetan-3-YL]ethanol is an organic compound characterized by its oxetane ring, which contributes to its unique structural properties. The molecular formula for this compound is C7H13NO2, and it features a hydroxyl group (-OH) and a methylamino group (-NH(CH3)2) attached to the oxetane structure. This compound's distinctive features make it of interest in various fields, including medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone.
  • Reduction: The compound may participate in reduction reactions where the carbonyl or oxetane functionalities are reduced to alcohols or alkyl groups.
  • Substitution: The methylamino group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction.

The biological activity of 2-[3-(Methylamino)oxetan-3-YL]ethanol is not extensively documented, but compounds containing oxetane rings often exhibit interesting pharmacological properties. The presence of the methylamino group may enhance interactions with biological targets, potentially influencing enzyme activity or receptor binding. Further studies are required to elucidate specific biological pathways affected by this compound.

Synthesis of 2-[3-(Methylamino)oxetan-3-YL]ethanol can be achieved through various methods:

  • Cyclization of Precursors: One common method involves the cyclization of suitable precursors under acidic or basic conditions to form the oxetane ring.
  • Nucleophilic Substitution: The introduction of the methylamino group can be accomplished via nucleophilic substitution on an appropriate leaving group.
  • Reduction of Intermediates: Starting from a carbonyl compound, reduction processes can yield the desired alcohol functionality.

These methods can vary in complexity and yield based on the specific starting materials used.

2-[3-(Methylamino)oxetan-3-YL]ethanol has potential applications in:

  • Medicinal Chemistry: Due to its structural properties, it may serve as a scaffold for developing new pharmaceuticals.
  • Organic Synthesis: The compound can be utilized in synthesizing more complex molecules due to its reactive functional groups.
  • Bioconjugation: Its functional groups allow for potential applications in bioconjugation strategies, linking biomolecules for therapeutic purposes.

Interaction studies involving 2-[3-(Methylamino)oxetan-3-YL]ethanol focus on its binding affinity with various biological targets. Preliminary studies suggest that compounds with similar structures may interact with specific receptors or enzymes, modulating their activity. Further investigation into its pharmacodynamics and pharmacokinetics is necessary to understand its full potential in biological systems.

Several compounds share structural similarities with 2-[3-(Methylamino)oxetan-3-YL]ethanol. These include:

  • N-Methyl-2-pyrrolidinone: This compound features a five-membered ring structure and is known for its solvent properties and biological activity.
  • 1-Methylpiperidine: A six-membered nitrogen-containing ring that exhibits different reactivity patterns compared to oxetanes.
  • 5-Hydroxymethyl-2-furancarboxaldehyde: While structurally distinct, it shares functional groups that may impart similar reactivity.

Comparison Table

Compound NameStructure TypeKey Features
2-[3-(Methylamino)oxetan-3-YL]ethanolOxetane RingHydroxyl and Methylamino Groups
N-Methyl-2-pyrrolidinoneFive-Membered RingSolvent Properties, Biological Activity
1-MethylpiperidineSix-Membered RingDifferent Reactivity Patterns
5-Hydroxymethyl-2-furancarboxaldehydeFuran DerivativeFunctional Group Reactivity

The uniqueness of 2-[3-(Methylamino)oxetan-3-YL]ethanol lies in its specific combination of an oxetane ring and a methylamino group, which may confer distinctive chemical reactivity and biological properties compared to other similar compounds. Further research into these aspects could reveal new insights into its potential applications in various scientific fields.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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